1-Piperidineacetamide, N-dodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetamide, N-dodecyl- is a chemical compound with the molecular formula C19H38N2O. It is known for its unique structure, which includes a piperidine ring and a long dodecyl chain. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 1-Piperidineacetamide, N-dodecyl- typically involves the reaction of piperidine with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Piperidineacetamide, N-dodecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetamide, N-dodecyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Piperidineacetamide, N-dodecyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
1-Piperidineacetamide, N-dodecyl- can be compared with other similar compounds, such as:
3-Carbamoyl-N-dodecyl-1-piperidineacetamide: This compound has a similar structure but with a carbamoyl group, which may result in different chemical and biological properties.
N-(4-Ethoxyphenyl)-2-piperidinoacetamide: This compound has an ethoxyphenyl group, which can influence its reactivity and applications.
N-(2-(Dodecylthio)-ethyl)-1-piperidineacetamide citrate: The presence of a dodecylthio group and citrate can affect its solubility and biological activity.
Eigenschaften
CAS-Nummer |
102013-26-3 |
---|---|
Molekularformel |
C19H38N2O |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
N-dodecyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-12-15-20-19(22)18-21-16-13-11-14-17-21/h2-18H2,1H3,(H,20,22) |
InChI-Schlüssel |
WHMKYTUBDUCSDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)CN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.